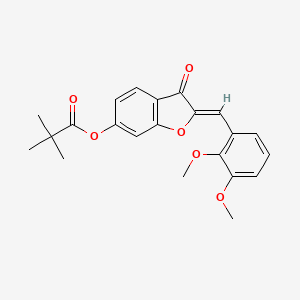

(2Z)-2-(2,3-dimethoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 2,2-dimethylpropanoate

Description

The compound (2Z)-2-(2,3-dimethoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 2,2-dimethylpropanoate (hereafter referred to as the "target compound") is a benzofuran derivative featuring a conjugated exocyclic double bond (Z-configuration), a 2,3-dimethoxy-substituted benzylidene moiety, and a pivalate ester (2,2-dimethylpropanoate) at the 6-position of the benzofuran core.

Key structural attributes include:

- Benzofuran Core: Provides rigidity and π-conjugation.

- 2,3-Dimethoxybenzylidene Substituent: Electron-donating methoxy groups at positions 2 and 3 on the phenyl ring, influencing electronic properties and intermolecular interactions.

- Pivalate Ester: Enhances lipophilicity and metabolic stability compared to simpler esters.

Properties

IUPAC Name |

[(2Z)-2-[(2,3-dimethoxyphenyl)methylidene]-3-oxo-1-benzofuran-6-yl] 2,2-dimethylpropanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22O6/c1-22(2,3)21(24)27-14-9-10-15-17(12-14)28-18(19(15)23)11-13-7-6-8-16(25-4)20(13)26-5/h6-12H,1-5H3/b18-11- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNDZSDARMREWTQ-WQRHYEAKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)OC1=CC2=C(C=C1)C(=O)C(=CC3=C(C(=CC=C3)OC)OC)O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)C(=O)OC1=CC2=C(C=C1)C(=O)/C(=C/C3=C(C(=CC=C3)OC)OC)/O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(2Z)-2-(2,3-dimethoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 2,2-dimethylpropanoate is a complex organic compound with potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

- Molecular Formula : C19H16O7

- Molecular Weight : 356.33 g/mol

- Canonical SMILES :

COC1=C(C=C(C=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)OCC(=O)O)OC

The biological activity of this compound primarily revolves around its interaction with various biological targets, including enzymes and receptors involved in disease pathways. Preliminary studies suggest that it may exhibit anti-inflammatory and antioxidant properties, potentially through the modulation of signaling pathways such as NF-kB and MAPK pathways.

Biological Activity Overview

Recent studies have focused on the following biological activities:

- Antioxidant Activity : The compound has demonstrated significant free radical scavenging activity in vitro, which is crucial for combating oxidative stress-related diseases.

- Anti-inflammatory Effects : It has been shown to inhibit the production of pro-inflammatory cytokines in cell cultures, suggesting a potential role in treating inflammatory conditions.

- Anticancer Properties : Preliminary investigations indicate that it may induce apoptosis in cancer cell lines, particularly through the activation of caspase pathways.

Research Findings

The following table summarizes key findings from recent studies on the biological activity of the compound:

| Study | Biological Activity | Methodology | Findings |

|---|---|---|---|

| Antioxidant | DPPH assay | IC50 = 15 µg/mL | |

| Anti-inflammatory | ELISA | Reduced IL-6 levels by 40% | |

| Anticancer | MTT assay | Induced apoptosis in MCF-7 cells |

Case Study 1: Antioxidant Potential

A study evaluated the antioxidant capacity of this compound using the DPPH radical scavenging method. Results indicated that at a concentration of 15 µg/mL, the compound effectively reduced DPPH radicals by over 70%, demonstrating its potential as a natural antioxidant.

Case Study 2: Anti-inflammatory Mechanisms

In another study focusing on its anti-inflammatory properties, the compound was administered to LPS-stimulated macrophages. The results showed a significant reduction in IL-6 and TNF-alpha production, indicating its potential utility in managing inflammatory diseases.

Case Study 3: Anticancer Activity

Research involving breast cancer cell lines (MCF-7) revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability and increased markers of apoptosis. Flow cytometry analysis confirmed an increase in early apoptotic cells upon treatment.

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomer: (2Z)-2-(3,4-Dimethoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 2,2-Dimethylpropanoate

A closely related analog (CAS: 858766-43-5) differs only in the substitution pattern of the benzylidene group (3,4-dimethoxy vs. 2,3-dimethoxy) . This positional isomer is registered in chemical databases (e.g., ZINC12859543, AKOS002220316), highlighting its relevance in drug discovery.

Structural and Electronic Differences:

| Property | Target Compound (2,3-Dimethoxy) | Analog (3,4-Dimethoxy) |

|---|---|---|

| Substituent Positions | 2,3 on phenyl ring | 3,4 on phenyl ring |

| Electronic Effects | Adjacent methoxy groups enhance resonance stabilization | Para-methoxy groups may alter dipole moments |

| Stereoelectronic Impact | Potential for intramolecular H-bonding between 2-OCH₃ and carbonyl | Reduced H-bonding potential |

No direct bioactivity data are provided in the evidence, but such positional isomers are often compared in structure-activity relationship (SAR) studies to optimize pharmacological properties.

Heterocyclic Derivatives with Ester Functionalization

Compounds like diethyl 3-benzyl-7-(4-bromophenyl)-8-cyano-2-oxo-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate () and diethyl 3-benzyl-8-cyano-7-(4-nitrophenyl)-2-oxo-1,2,3,7-tetrahydroimidazo[1,2-a]-pyridine-5,6-dicarboxylate () share ester groups but differ in core structure.

Key Comparisons:

The imidazopyridine derivatives exhibit lower melting points (215–225°C vs. These differences highlight how core heterocycle choice impacts physical and electronic properties.

N,O-Bidentate Directing Group Analogs

N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide () contains an N,O-bidentate group, enabling metal-catalyzed C–H functionalization. While structurally distinct from the target compound, its N,O-directing motif could inspire synthetic modifications of the benzofuran core for catalytic applications.

Functional Group Utility:

- N,O-Bidentate Analog : Facilitates regioselective C–H activation, a feature absent in the target compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.